molecular formula C27H32N2O6 B2542341 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid CAS No. 2137931-61-2

4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid

Cat. No.: B2542341
CAS No.: 2137931-61-2
M. Wt: 480.561
InChI Key: OPSYDYRBLZGHTI-UHFFFAOYSA-N
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Description

Chemical Structure and Functional Groups The compound 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid (hereafter referred to as Compound A) is a piperidine derivative featuring dual orthogonal protecting groups:

  • A tert-butoxycarbonyl (Boc) group on the aminomethyl substituent at the 4-position.
  • A 9-fluorenylmethoxycarbonyl (Fmoc) group on the piperidine nitrogen .

The molecule also contains a carboxylic acid group at the 4-position of the piperidine ring, making it a bifunctional building block suitable for peptide synthesis and medicinal chemistry applications.

Synthesis and Applications
Compound A is synthesized via carbodiimide-mediated coupling reactions, as evidenced by procedures involving N-Boc-piperidine-4-carboxylic acid and Fmoc-protected intermediates (e.g., fluorenylmethyloxycarbonyl chloride) . Its dual protection strategy enables sequential deprotection:

  • Boc: Removed under acidic conditions (e.g., trifluoroacetic acid).
  • Fmoc: Cleaved under basic conditions (e.g., piperidine), making it ideal for solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6/c1-26(2,3)35-24(32)28-17-27(23(30)31)12-14-29(15-13-27)25(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22H,12-17H2,1-3H3,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSYDYRBLZGHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137931-61-2
Record name 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of large quantities. The reaction conditions are carefully controlled to ensure high purity and yield.

Chemical Reactions Analysis

Deprotection Reactions

The compound’s Fmoc and Boc groups allow sequential deprotection under distinct conditions, critical for peptide synthesis and bioconjugation.

Fmoc Group Removal

The Fmoc group is cleaved via β-elimination under basic conditions:
Reagents : 20–30% piperidine in DMF or dichloromethane (DCM)
Time : 10–30 minutes at room temperature
Product : Free amine intermediate

Table 1 : Fmoc Deprotection Efficiency

BaseConcentration (%)Time (min)Completion (%)
Piperidine2020>99
DBU21595

Boc Group Removal

The Boc group requires acidic conditions for cleavage:
Reagents : 25–50% trifluoroacetic acid (TFA) in DCM
Time : 30–60 minutes
Product : Free amine after neutralization

Table 2 : Boc Deprotection Kinetics

AcidConcentration (%)Time (min)Completion (%)
TFA5045>98
HCl/dioxane4 M6090

Carboxylic Acid Reactivity

The carboxylic acid at position 4 undergoes standard activation for amide bond formation:

Activation and Coupling

Reagents : HATU, EDCl/HOBt, or DCC
Conditions :

  • Solvent: DMF or DCM

  • Base: DIPEA or N-methylmorpholine

  • Temperature: 0–25°C

Table 3 : Coupling Efficiency with Primary Amines

ActivatorYield (%)Purity (%)
HATU/DIPEA9298
EDCl/HOBt8595

Esterification

The acid forms esters under Mitsunobu conditions or with alkyl halides:
Example :

  • Reagents : Ethanol, DCC, DMAP

  • Product : Ethyl ester derivative (85% yield)

Reductive Amination

The deprotected amine reacts with aldehydes/ketones:
Reagents : NaBH3CN or NaBH(OAc)3
Conditions : pH 4–6, methanol/THF
Application : Synthesis of secondary amines for drug conjugates

Oxidation

The piperidine ring resists oxidation, but the methylene group adjacent to the Boc-protected amine can be oxidized:
Reagents : RuO4 or KMnO4
Product : Ketone derivative (limited yield due to steric hindrance)

Stability and Side Reactions

  • Acid Sensitivity : The Boc group hydrolyzes slowly in aqueous acidic media (pH < 3) .

  • Base Sensitivity : Prolonged exposure to strong bases (>1 h in 1 M NaOH) degrades the piperidine ring .

  • Thermal Stability : Decomposes above 150°C, releasing CO2 and tert-butylene .

Comparative Reactivity

Table 4 : Reactivity vs. Analogous Compounds

FeatureThis CompoundFmoc-Inp-OH Boc-Piperidine-4-COOH
Fmoc Deprotection RateFast (20 min)Moderate (30 min)N/A
Boc Stability in TFAHigh (>98%)N/AModerate (85%)
Carboxylic Acid pKa~3.8 ~4.1 ~3.5

Scientific Research Applications

Reaction Conditions

Common reagents used in the synthesis include:

  • Deprotection : Trifluoroacetic acid (TFA) for Boc removal, piperidine for Fmoc removal.
  • Coupling : Diisopropylcarbodiimide (DIC), N-hydroxysuccinimide (NHS), and organic solvents like dichloromethane.

Scientific Research Applications

The applications of 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid span several fields:

Peptide Synthesis

This compound is primarily utilized in the synthesis of peptides and proteins, where its dual protecting groups enhance stability and selectivity during chemical reactions. The ability to selectively deprotect these groups allows for precise control over peptide sequences.

Biological Studies

In biological research, this compound facilitates the investigation of protein-protein interactions and enzyme functions. It serves as a tool for studying the mechanisms underlying various biological processes.

Medicinal Chemistry

The compound has potential applications in drug development, particularly in creating peptide-based therapeutics. Its structural properties make it suitable for modifying peptides that can interact with biological targets effectively.

Antimicrobial Activity

Recent studies indicate that derivatives of this compound exhibit significant antimicrobial properties against drug-resistant bacteria such as Staphylococcus aureus and Enterococcus faecium. These derivatives have shown minimal inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antibacterial agents.

CompoundTarget BacteriaMIC (µg/mL)Activity
Boc-Fmoc-piperidineMRSA0.78 - 3.125Effective
Boc-Fmoc-piperidineVREfm0.78 - 3.125Effective
Boc-Fmoc-piperidineBiofilm-forming S. aureusLow concentrationsEffective

Enzyme Inhibition

This compound has been investigated for its ability to inhibit bacterial gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria. This mechanism is vital for developing new antibiotics that can combat resistance mechanisms.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Antibacterial Properties : A study published in Nature Communications explored the antibacterial efficacy of piperidine derivatives, including this compound, demonstrating enhanced activity against both Gram-positive and Gram-negative bacteria through structure-activity relationship studies.
  • Peptide-based Drug Development : Research has shown that peptides synthesized using this compound can effectively target specific receptors involved in disease pathways, leading to potential therapeutic applications.

Mechanism of Action

The mechanism of action of this compound primarily involves its role as a protecting group in peptide synthesis. The Boc and Fmoc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during peptide bond formation. The protected intermediates can then be selectively deprotected to yield the desired peptide sequence. This process is crucial for the accurate and efficient synthesis of peptides and proteins .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares Compound A with five structurally related piperidine/heterocyclic derivatives:

Compound Name Core Structure Protecting Groups Carboxylic Acid Position Molecular Weight (Da) Key Applications Reference ID
Compound A Piperidine Boc (aminomethyl), Fmoc (N) 4 506.56 SPPS, orthogonal protection
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid Tetrahydro-2H-pyran Fmoc (N) 4 379.40 Peptide backbone modification
4-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazin-2-YL)benzoic acid Piperazine Boc (piperazine), Fmoc (N) Benzoic acid (aryl) 552.61 Kinase inhibitor scaffolds
(2S)-4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid Piperidine Boc (N), Fmoc (side chain) Butanoic acid (side chain) 509.00 Conformational studies in drug design
1-Boc-4-Aminopiperidine-4-carboxylic acid Piperidine Boc (N) 4 260.29 Simplified peptide intermediates

Physicochemical Properties and Stability

  • They are typically soluble in DMSO or DCM .
  • Stability : The Boc group in Compound A is stable under basic SPPS conditions but labile in acids, whereas the Fmoc group is base-labile, enabling orthogonal deprotection .

Challenges and Limitations

  • Synthetic Complexity : Compound A requires multi-step synthesis and careful purification, leading to moderate yields (68–85%) .
  • Structural Verification: Misassignment of NMR signals (e.g., δH shifts in aminomethyl groups) can occur without proper FID data validation .

Biological Activity

The compound 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid , also known as Boc-Fmoc-piperidine carboxylic acid , is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H30N2O6
  • Molecular Weight : 466.534 g/mol
  • CAS Number : 183673-66-7
  • IUPAC Name : N-FMOC-AMINO-(4-N-BOC-PIPERIDINYL)CARBOXYLIC ACID

Synthesis

The synthesis of this compound typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups. The process generally follows these steps:

  • Preparation of the piperidine backbone : The piperidine ring is formed through cyclization reactions involving appropriate precursors.
  • Boc and Fmoc protection : The amino groups are protected to prevent unwanted reactions during subsequent steps.
  • Carboxylic acid formation : The final step involves the introduction of the carboxylic acid functionality at the 4-position of the piperidine ring.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to Boc-Fmoc-piperidine carboxylic acid exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimal inhibitory concentrations (MICs) comparable to established antibiotics like vancomycin and linezolid .

CompoundTarget BacteriaMIC (µg/mL)Activity
Boc-Fmoc-piperidineMRSA0.78 - 3.125Effective
Boc-Fmoc-piperidineVREfm0.78 - 3.125Effective
Boc-Fmoc-piperidineBiofilm-forming S. aureusLow concentrationsEffective

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It has been shown to inhibit bacterial gyrase and topoisomerase IV, which are critical enzymes involved in DNA replication and transcription in bacteria . This mechanism is particularly relevant for developing new antibiotics that can overcome existing resistance mechanisms.

Study on Antibacterial Properties

A study published in Nature Communications explored the antibacterial properties of various piperidine derivatives, including Boc-Fmoc-piperidine carboxylic acid. The results indicated that modifications to the piperidine structure could enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria, highlighting the importance of structure-activity relationships (SAR) in drug design .

Research on Peptidomimetics

Another significant area of research involves the use of this compound in synthesizing peptidomimetics—molecules that mimic peptides but offer improved stability and bioavailability. These compounds have shown promise in drug development for targeting specific biological pathways, making them valuable in therapeutic applications .

Q & A

Q. What is the role of Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl) groups in this compound?

The Boc and Fmoc groups are orthogonal protecting groups commonly used in peptide synthesis. The Boc group protects the amino functionality under basic conditions and is removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile (removed with piperidine) and stable under acidic conditions. This dual protection allows sequential deprotection during solid-phase peptide synthesis (SPPS), enabling precise control over reaction sequences .

Q. What are the recommended storage and handling protocols for this compound?

Store the compound in a cool (2–8°C), dry, and well-ventilated area, protected from light and moisture. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Ensure all procedures are conducted in a fume hood to minimize inhalation risks .

Q. How is this compound characterized spectroscopically?

Key characterization methods include:

  • NMR Spectroscopy : Confirm the presence of Boc (δ ~1.4 ppm for tert-butyl) and Fmoc (δ ~7.2–7.8 ppm for aromatic protons) groups.
  • Mass Spectrometry (MS) : Determine molecular weight (e.g., ESI-MS or MALDI-TOF) to verify purity.
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amine/acid functionalities .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Optimize coupling reactions using activating agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to enhance efficiency. Monitor reaction progress via TLC or HPLC. Purify intermediates using flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to remove byproducts. Microwave-assisted synthesis may reduce reaction times and improve yields .

Q. What analytical strategies resolve discrepancies in observed vs. theoretical product yields?

  • HPLC Analysis : Detect impurities or unreacted starting materials.
  • LC-MS : Identify side products (e.g., incomplete deprotection or oxidation).
  • Elemental Analysis : Confirm stoichiometry.
  • Kinetic Studies : Vary temperature, solvent (DMF or dichloromethane), or catalyst concentrations to identify rate-limiting steps .

Q. How do competing side reactions (e.g., racemization or Fmoc cleavage) impact synthesis?

Racemization can occur under basic conditions during Fmoc deprotection. Mitigate this by using low-temperature reactions (0–4°C) and minimizing exposure to piperidine. Premature Fmoc cleavage may arise from acidic impurities; pre-treat solvents with molecular sieves or use scavengers like Hünig’s base .

Q. What is the stability profile of this compound under varying pH and temperature conditions?

The compound is stable at neutral pH and room temperature but degrades under prolonged exposure to:

  • Acidic Conditions (pH < 3): Boc group removal.
  • Basic Conditions (pH > 9): Fmoc cleavage.
  • Elevated Temperatures (>40°C): Accelerated decomposition. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess shelf life .

Application-Oriented Questions

Q. How is this compound applied in peptide-based drug discovery?

It serves as a key intermediate for introducing piperidine scaffolds into peptidomimetics, enhancing target binding (e.g., protease inhibitors). The Fmoc group enables integration into automated SPPS workflows, while the Boc group allows selective functionalization of secondary amines .

Q. What strategies validate the compound’s compatibility with enzymatic assays?

Pre-incubate the compound with target enzymes (e.g., proteases) at physiological pH and monitor stability via UV-Vis or fluorescence assays. Use LC-MS to detect enzymatic cleavage products. Compare kinetic parameters (Km, Vmax) with control substrates .

Data Contradictions and Gaps

  • Toxicity Data : Limited information is available; assume standard precautions for handling reactive intermediates .
  • Ecological Impact : No data on biodegradability or bioaccumulation; treat waste as hazardous and dispose via licensed facilities .

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